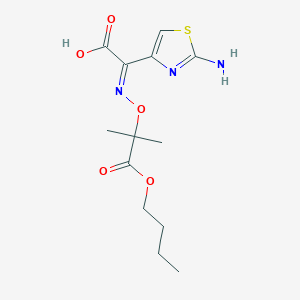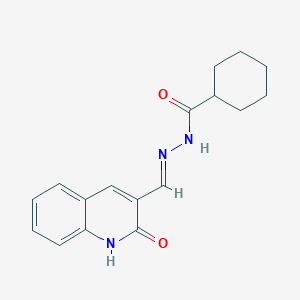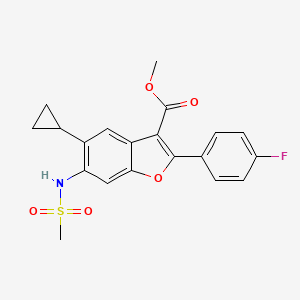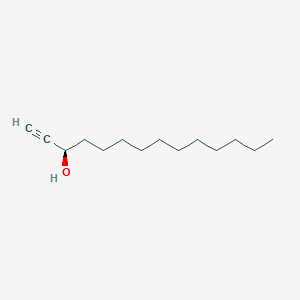
1-Tetradecyn-3-ol, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecyn-3-ol, (3R)- is an organic compound with the molecular formula C14H26O. It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at the third carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tetradecyn-3-ol, (3R)- can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with ethylene oxide in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the use of Grignard reagents, where a Grignard reagent derived from 1-dodecyne reacts with formaldehyde, followed by acidic workup to produce 1-Tetradecyn-3-ol, (3R)-.
Industrial Production Methods: Industrial production of 1-Tetradecyn-3-ol, (3R)- often involves catalytic processes. For instance, the hydroformylation of 1-dodecyne using a water-soluble catalyst in a biphasic system can yield the compound efficiently. This method is advantageous due to its high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tetradecyn-3-ol, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
1-Tetradecyn-3-ol, (3R)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Tetradecyn-3-ol, (3R)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Tetradecyn-1-ol: Similar structure but with the hydroxyl group at the first carbon atom.
Tetradec-1-yn-3-ol: Similar structure but with the triple bond at the first carbon atom.
Uniqueness: 1-Tetradecyn-3-ol, (3R)- is unique due to its specific placement of the hydroxyl group and triple bond, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H26O |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
(3R)-tetradec-1-yn-3-ol |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3/t14-/m0/s1 |
Clé InChI |
XBMBRECRKQFYAT-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](C#C)O |
SMILES canonique |
CCCCCCCCCCCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


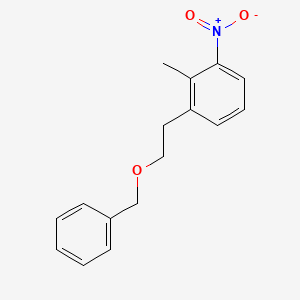
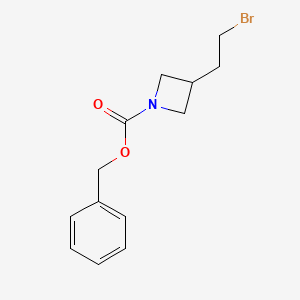
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
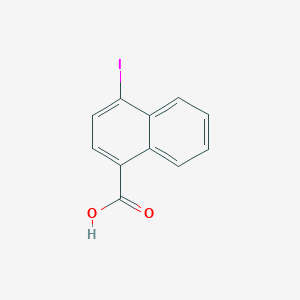
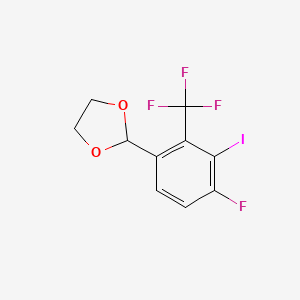
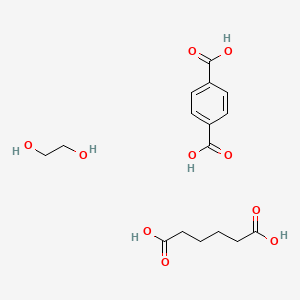
![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)

